molecular formula C23H29ClO8 B15190038 Empagliflozin metabolite M468/1 CAS No. 1938058-43-5

Empagliflozin metabolite M468/1

Cat. No.: B15190038
CAS No.: 1938058-43-5
M. Wt: 468.9 g/mol
InChI Key: ZPUZKVKGWCMSOZ-QZMOQZSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Empagliflozin metabolite M468/1 is a characterized metabolite of the sodium-glucose cotransporter-2 (SGLT2) inhibitor Empagliflozin, intended for research applications. As a metabolite, its primary value lies in pharmacological and drug metabolism studies. Researchers can utilize this compound for in vitro experiments to investigate the metabolic pathways of Empagliflozin, its pharmacokinetic profile, and the potential activity or contribution of its metabolites to the overall pharmacological effects. The structure is reported with the molecular formula C₂₃H₂₉ClO₈ and a monoisotopic mass of 468.1551 Da. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications upon availability.

Properties

CAS No.

1938058-43-5

Molecular Formula

C23H29ClO8

Molecular Weight

468.9 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(2S)-1,4-dihydroxybutan-2-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H29ClO8/c24-18-6-3-14(23-22(30)21(29)20(28)19(12-27)32-23)10-15(18)9-13-1-4-16(5-2-13)31-17(11-26)7-8-25/h1-6,10,17,19-23,25-30H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1

InChI Key

ZPUZKVKGWCMSOZ-QZMOQZSNSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O[C@@H](CCO)CO

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OC(CCO)CO

Origin of Product

United States

Biotransformation Pathways of Empagliflozin Leading to M468/1 Formation

Primary Metabolic Derivations of Empagliflozin (B1684318)

While glucuronide conjugates are the main metabolites of empagliflozin in humans, oxidative metabolism also plays a role in its biotransformation. drugbank.comnih.govannexpublishers.com This alternative pathway is crucial for understanding the complete metabolic profile of the drug.

Role of Oxidative Metabolism in Empagliflozin Biotransformation

Oxidative metabolism contributes to the diversification of empagliflozin metabolites. This process, mediated by various enzymes, modifies the chemical structure of empagliflozin, leading to compounds with different properties. The products of oxidative metabolism are generally less abundant than the glucuronide conjugates. nih.gov Studies have shown that oxidative stress is a factor in conditions like diabetic cardiomyopathy, and empagliflozin has been observed to modulate oxidative stress. nih.govepa.govnih.gov

Comparison of Oxidative Pathways Across Species (e.g., prominence in mice, rats, dogs vs. humans)

The biotransformation of empagliflozin, including its oxidative pathways, exhibits notable differences across various species. In mice, rats, and dogs, oxidation is a more prominent metabolic route compared to humans. annexpublishers.com For instance, several minor metabolites resulting from oxidation have been identified in dogs that are not present in mice and rats. annexpublishers.com Feces is the primary route of excretion for empagliflozin and its metabolites in mice, rats, and dogs. annexpublishers.com In contrast, human metabolism favors glucuronidation, with unchanged empagliflozin and its glucuronide conjugates being the major components excreted in urine and feces. researchgate.netnih.gov

Table 1: Comparison of Empagliflozin Metabolism Across Species

SpeciesPrimary Metabolic PathwayProminence of Oxidative MetabolismPrimary Route of Excretion
Humans Glucuronidation drugbank.comnih.govMinor nih.govUrine and Feces researchgate.netnih.gov
Mice Oxidation and Glucuronidation annexpublishers.comProminent annexpublishers.comFeces annexpublishers.com
Rats Oxidation and Glucuronidation annexpublishers.comProminent annexpublishers.comFeces annexpublishers.com
Dogs Oxidation and Glucuronidation annexpublishers.comProminent annexpublishers.comFeces annexpublishers.com

Specific Biochemical Transformations Yielding M468/1

The formation of the metabolite M468/1 is a multi-step process that begins with the oxidative modification of the parent empagliflozin molecule.

Oxidation on the Tetrahydrofuran (B95107) Ring of Empagliflozin

A key step in the formation of M468/1 is the oxidation of the tetrahydrofuran (THF) ring of empagliflofin. sci-hub.se This five-membered ring is a known site for metabolic activity in many drugs. sci-hub.se The oxidation of the THF ring can lead to the formation of a cyclic hemiacetal intermediate, designated as M466/2, which has been detected in studies using mouse kidney microsomes. researchgate.net

Subsequent Ring-Opening Mechanism

Following the initial oxidation, the tetrahydrofuran ring undergoes a ring-opening mechanism. This process transforms the cyclic structure into a linear one. In the case of empagliflozin, this leads to the formation of a carboxylic acid metabolite. nih.gov This ring-opened carboxylic acid metabolite has been identified in the feces of humans. nih.gov An impurity resulting from the ring-opening of empagliflozin has also been characterized. invivochem.com

Putative Involvement of Aldehyde Intermediates in M468/1 Formation

The bioactivation pathway of empagliflozin that leads to M468/1 is thought to involve the formation of aldehyde intermediates. researchgate.net It is proposed that the ring-opened structure can be further metabolized to form reactive aldehydes, such as 4-hydroxycrotonaldehyde (4-OH-CTA). researchgate.net These aldehyde intermediates are part of a complex pathway that ultimately results in the formation of M468/1. Research has also explored the role of aldehyde dehydrogenase in the context of empagliflozin's effects, suggesting a link between aldehyde metabolism and the drug's broader physiological impact. nih.govresearchgate.net

Context of M468/1 within the Empagliflozin Oxidative Metabolite Cascade

The formation of M468/1 is a key event in the oxidative metabolism of empagliflozin, which is notably more prominent in preclinical species such as mice, rats, and dogs compared to humans. annexpublishers.comnih.gov In humans, oxidative metabolites are considered minor. The process begins with the enzymatic modification of the parent drug, empagliflozin, leading to a series of related chemical entities.

Relationship to Other Oxidative Metabolites (e.g., M482/1, M482/2, M380/1)

The metabolic fate of empagliflozin is intricate, with M468/1 being part of a network of interconnected oxidative products. The primary site of oxidative attack is the tetrahydrofuran ring of the empagliflozin molecule. sci-hub.se

Key relationships between M468/1 and other significant oxidative metabolites include:

M482/1 and M482/2: These are carboxylic acid metabolites. Research indicates that M482/1 is the most abundant oxidative metabolite found in the plasma, urine, and feces of mice, rats, and dogs. annexpublishers.com The formation of the dihydroxyl metabolite M468/1 is understood to be an intermediate step that can precede the formation of these carboxylic acid derivatives.

M380/1: This metabolite is formed following O-dealkylation after the initial oxidation of the tetrahydrofuran ring. nih.gov A pivotal discovery in understanding this pathway was the identification of an unstable hemiacetal intermediate, designated as M466/2 . This metabolite is particularly prominent in male mouse kidney microsomes and spontaneously degrades to form M380/1 and a reactive aldehyde. nih.govnih.gov While M380/1 and M468/1 both originate from the oxidation of the tetrahydrofuran ring, they arise from distinct subsequent transformations.

The relative abundance of these metabolites can vary between species and tissues. For instance, the formation of M466/2, the precursor to M380/1, is significantly higher in male mouse kidney microsomes compared to female mouse kidney or liver microsomes of either sex. nih.gov

MetaboliteDescriptionPrecursor(s)Key Characteristics
M468/1Dihydroxyl metaboliteEmpagliflozin (via oxidation and ring-opening)Formed through the opening of the tetrahydrofuran ring.
M482/1Carboxylic acid metaboliteM468/1 (likely)Most abundant oxidative metabolite in preclinical species.
M482/2Carboxylic acid metaboliteM468/1 (likely)Isomer of M482/1.
M380/1Phenol metaboliteM466/2Formed via degradation of the unstable hemiacetal intermediate.
M466/2Unstable hemiacetal metaboliteEmpagliflozin (via oxidation)Predominantly formed in male mouse kidney microsomes.

Sequential Formation of M468/1 from Precursor Metabolites

The generation of M468/1 is a multi-step process initiated by enzymatic oxidation. The proposed sequential pathway is as follows:

Initial Oxidation: The biotransformation cascade begins with the oxidation of the tetrahydrofuran ring of the parent empagliflozin molecule. This initial hydroxylation is a critical activating step.

Ring Opening: Following oxidation, the tetrahydrofuran ring undergoes opening. This process is thought to proceed through an unstable aldehyde intermediate, which has not been directly detected. nih.gov This ring-opening step results in the formation of the dihydroxyl metabolite, M468/1 .

Structural Elucidation and Spectroscopic Characterization of Empagliflozin Metabolite M468/1

Mass Spectrometric Methodologies for M468/1 Identification

Liquid chromatography coupled with mass spectrometry (LC/MS) has been the primary analytical tool for the identification of empagliflozin (B1684318) metabolites. annexpublishers.co High-resolution mass spectrometry enables the determination of elemental compositions, while tandem mass spectrometry (MS/MS) provides the fragmentation data necessary for structural elucidation.

In the characterization of M468/1, analysis in negative ion mode revealed a molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 467. researchgate.net This mass is 18 daltons (Da) greater than that of the parent empagliflozin molecule, suggesting the addition of a water molecule (H₂O) during its metabolic formation. researchgate.net

Fragmentation analysis is crucial for pinpointing the location of metabolic modification. The negative ion MS/MS spectrum of M468/1 was characterized by a predominant product ion at m/z 379. researchgate.netannexpublishers.com This fragment corresponds to the moiety of the molecule without the furan ring, indicating that the metabolic alteration occurred on the tetrahydrofuran (B95107) ring portion of empagliflozin. annexpublishers.com

Table 1: Key Mass Spectrometric Data for Empagliflozin Metabolite M468/1

ParameterIon Modem/z ValueObservation
Molecular Ion [M-H]⁻Negative46718 Da greater than empagliflozin, indicating the addition of H₂O. researchgate.net
Predominant MS/MS FragmentNegative379Corresponds to the furan-less moiety of the molecule. annexpublishers.com

Proposed Chemical Structure of M468/1

Based on the comprehensive mass spectral data, a definitive chemical structure for metabolite M468/1 has been proposed.

The observed mass increase of 18 Da is consistent with the hydrolytic opening of the tetrahydrofuran ring. researchgate.net This biotransformation results in the formation of a dihydroxyl (diol) structure. Such ring-opening reactions are a known metabolic pathway for compounds containing a tetrahydrofuran motif. researchgate.net

The proposed structure of M468/1 as the ring-opened diol derivative of empagliflozin is fully supported by the mass spectrometry data. researchgate.net The molecular ion at m/z 467 accurately reflects the addition of a water molecule to the parent drug. researchgate.net Furthermore, the consistent generation of the m/z 379 fragment in MS/MS experiments confirms that the core structure, excluding the modified tetrahydrofuran ring, remains intact. annexpublishers.com

Chromatographic and Spectroscopic Properties

The structural elucidation and characterization of metabolites are pivotal in understanding the biotransformation of a drug. For Empagliflozin, a comprehensive analysis of its metabolic fate has been undertaken, leading to the identification of several metabolites, including M468/1. This section details the chromatographic behavior of M468/1, particularly its co-elution with another metabolite, and discusses the general application of Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive tool for the structural assignment of such metabolites.

Chromatographic Co-elution Characteristics (e.g., with M380/1)

During the metabolic profiling of Empagliflozin using liquid chromatography-mass spectrometry (LC-MS), the separation and identification of individual metabolites are crucial. However, it has been observed that the metabolite M468/1 exhibits co-elution with another Empagliflozin metabolite, M380/1 annexpublishers.comresearchgate.net. This phenomenon means that under the specific high-performance liquid chromatography (HPLC) conditions used for the analysis, both metabolites exit the chromatographic column at the same time, resulting in overlapping peaks in the chromatogram.

The co-elution of M468/1 and M380/1 presents a challenge for individual quantification and characterization based solely on chromatographic separation. M468/1 is identified as a tetrahydrofuran ring-opened dihydroxyl metabolite. The negative molecular ion of M468/1 is observed at an m/z of 467, which is 18 Da (corresponding to a water molecule) greater than the parent compound, Empagliflozin annexpublishers.com. The structural difference between M468/1 and M380/1, a destetrahydrofuranyl metabolite, is significant, yet their chromatographic retention times are remarkably similar under the applied analytical conditions.

The confirmation of the presence of two distinct metabolites within a single chromatographic peak relies heavily on mass spectrometric data, which can distinguish the compounds based on their different mass-to-charge ratios. While the specific chromatographic conditions leading to this co-elution are not always detailed in publicly available literature, the observation itself underscores the importance of coupling chromatography with mass spectrometry for comprehensive metabolite profiling.

Below is a table summarizing the characteristics of the involved metabolites.

MetaboliteDescriptionMolecular Ion (m/z)Chromatographic Behavior
M468/1 Tetrahydrofuran ring-opened dihydroxyl metabolite467 (Negative Ion Mode)Co-elutes with M380/1
M380/1 Destetrahydrofuranyl metabolite-Co-elutes with M468/1
Empagliflozin Parent Compound--

Disposition and Excretion Profiles of Empagliflozin Metabolite M468/1 in Preclinical Models

Gender-Related Variations in M468/1 Metabolic Profiles

Preclinical studies have demonstrated that the metabolism of empagliflozin (B1684318) can differ between sexes, leading to variations in the profiles of its metabolites.

Differential Abundance of M468/1 Between Male and Female Preclinical Models (e.g., mouse plasma)

In mice, the metabolite M468/1 has been identified, accounting for a range of 0.4% to 3.6% of the administered dose. annexpublishers.com Although a direct comparative plasma level between male and female mice for M468/1 is not explicitly provided, the existence of gender-specific metabolic pathways for empagliflozin is evident from the formation of other metabolites.

Table 1: Empagliflozin and its Metabolites in Preclinical Models

CompoundDescriptionKey Findings in Preclinical Models
Empagliflozin Parent drug, an SGLT2 inhibitor.Shows gender-related differences in disposition in mice. annexpublishers.com
M468/1 A dihydroxyl metabolite of empagliflozin.Found in mice, accounting for 0.4-3.6% of the administered dose. annexpublishers.com
M466/2 A hemiacetal metabolite of empagliflozin.Predominantly formed in the kidneys of male mice, not female mice. researchgate.netnih.gov

Implications of Gender Bias in Metabolite Formation and Disposition

The observed gender bias in the formation of empagliflozin metabolites in preclinical models has significant implications. The most striking example is the male-specific formation of the M466/2 metabolite in the kidneys of CD-1 mice. researchgate.netnih.govbohrium.com This metabolite is considered unstable and can degrade into a reactive and cytotoxic compound. researchgate.netnih.gov

This sex-specific metabolic pathway has been linked to an increased incidence of renal tubular adenomas and carcinomas observed in male CD-1 mice during a two-year carcinogenicity study, an effect not seen in female mice. bohrium.comnih.gov The proposed mode of action for this tumorigenesis in male mice involves several key events, one of which is the increased metabolic demand due to the formation of this specific metabolite. bohrium.comnih.gov

Therefore, the implications of gender bias in empagliflozin metabolism in preclinical models are profound, directly linking a sex-specific metabolite to a significant safety finding in one species and sex. This highlights the critical importance of evaluating potential gender differences in drug metabolism during preclinical safety assessments. It is important to note that this specific metabolic pathway and the associated renal tumors in male mice are considered not relevant to humans. bohrium.comnih.gov

Analytical Methodologies for Comprehensive Analysis of Empagliflozin Metabolite M468/1

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of drug metabolites due to its high sensitivity and selectivity. This technique allows for the effective separation and subsequent identification and quantification of metabolites like M468/1 from the parent drug and endogenous components in biological samples.

High-Performance Liquid Chromatography (HPLC) is instrumental in the separation of empagliflozin (B1684318) and its metabolites from various biological matrices. ijpsr.com The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. ijpsr.comrjptonline.org Isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous solution (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is employed to resolve the different components of the sample. ijpsr.comnih.govnih.gov The flow rate and column temperature are optimized to achieve good peak separation and shape. ijpsr.comnih.gov For instance, a developed RP-HPLC method utilized a mobile phase of methanol (B129727) and acetonitrile in a 50:50 v/v ratio at a flow rate of 1.0 ml/min on a C18 column for the estimation of empagliflozin in human plasma. ijpsr.com The use of Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure version of HPLC, can offer even faster and more efficient separations. ijper.orgnih.gov

Following chromatographic separation, tandem mass spectrometry (LC-MS/MS) is utilized for the highly sensitive and specific detection and quantification of empagliflozin and its metabolites. nih.govnih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.govresearchgate.net For empagliflozin, a common transition monitored is m/z 451.04 → 71.07 in the positive ionization mode. nih.govresearchgate.net This specificity allows for accurate quantification even at very low concentrations in complex matrices like plasma and urine. nih.gov The method is validated for linearity, accuracy, precision, and recovery to ensure reliable results for pharmacokinetic studies. nih.govasiapharmaceutics.info

Table 1: Example of LC-MS/MS Parameters for Empagliflozin Analysis

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (m/z)451.04 → 71.07
Linearity Range2-1000 ng/mL
LLOQ2 ng/mL

This table presents typical parameters for empagliflozin; specific parameters for metabolite M468/1 would be determined during method development.

For the structural elucidation of unknown metabolites, high-resolution mass spectrometers such as the LTQ Orbitrap are invaluable. These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of the metabolite. This information, combined with fragmentation data from MS/MS experiments, helps in proposing the chemical structure of the metabolite. In the context of empagliflozin, such advanced mass spectrometers would be used to confirm the identity of metabolites like M468/1, which has been identified as a tetrahydrofuran (B95107) ring-opened carboxylic acid. nih.gov The integration of proteomics, phosphoproteomics, and metabolomics analysis often employs high-resolution mass spectrometry to gain insights into the broader metabolic effects of a drug. nih.gov

Radiolabeled Studies for Metabolite Tracing and Profiling

Radiolabeled studies are essential for a complete understanding of the absorption, distribution, metabolism, and excretion (ADME) of a drug, as they allow for the tracing of all drug-related material in the body.

To investigate the full metabolic profile of empagliflozin, human ADME studies have been conducted using [14C]-labeled empagliflozin. nih.govresearchgate.net In these studies, healthy volunteers are administered a single oral dose of [14C]-empagliflozin, and then plasma, urine, and feces are collected over a period of time to measure the total radioactivity. nih.govresearchgate.net This allows for the determination of the mass balance of the drug and provides a comprehensive picture of all metabolites formed, regardless of their chemical structure. Following a single oral dose of [14C]-empagliflozin, the majority of the radioactivity was recovered in the urine and feces. nih.gov

Table 2: Recovery of Radioactivity after a Single Oral Dose of [14C]-Empagliflozin in Healthy Volunteers

MatrixMean Recovery (% of Administered Dose)
Urine54.4%
Feces41.1%

Data sourced from a study in healthy subjects. nih.gov

To identify and quantify the individual radioactive metabolites in the collected biological samples, liquid chromatography is combined with radiochromatography. The samples are first analyzed by HPLC to separate the different components. The eluent from the HPLC is then passed through a radioactivity detector, which measures the amount of [14C] in each peak. This allows for the quantification of each metabolite as a percentage of the total radioactivity in the sample or as a percentage of the administered dose. Through this method, a tetrahydrofuran ring-opened carboxylic acid metabolite, designated as M468/1, was identified as the most abundant metabolite in feces, accounting for 1.9% of the administered dose. nih.gov In plasma, unchanged empagliflozin was the major component, with several minor glucuronide conjugates also identified. nih.govresearchgate.net

Sample Preparation Strategies for Biological Matrices

The accurate and sensitive analysis of Empagliflozin metabolite M468/1 in various biological matrices necessitates robust and efficient sample preparation strategies. The primary goal of these strategies is to isolate the analyte of interest from the complex biological milieu, which contains numerous potentially interfering endogenous substances. The choice of methodology is dictated by the specific matrix and the subsequent analytical technique to be employed.

Solid Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples. Its selectivity and ability to handle a variety of sample volumes make it a preferred method for the extraction of drug metabolites from biological fluids.

For the analysis of Empagliflozin and its metabolites, various SPE sorbents have been investigated to achieve optimal extraction efficiency. Mixed-mode cation exchange (MCX) sorbents have demonstrated particular efficacy. The selection of the appropriate SPE sorbent and the optimization of the extraction protocol, including wash and elution steps, are critical for achieving high recovery and minimizing matrix effects.

A typical SPE procedure for the extraction of Empagliflozin and its glucuronide metabolites from plasma would involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a specific buffer) to activate the stationary phase.

Loading: The pre-treated biological sample is loaded onto the cartridge.

Washing: The cartridge is washed with a series of solvents to remove interfering substances. These washes are designed to be strong enough to elute weakly bound impurities without eluting the analyte of interest.

Elution: The target analyte, in this case, this compound, is eluted from the cartridge using a solvent that disrupts the interaction between the analyte and the sorbent.

The choice of specific solvents and their volumes for each step is crucial and requires careful method development and validation.

Table 1: Illustrative Solid Phase Extraction (SPE) Sorbent Selection for Empagliflozin Metabolites

Sorbent TypeRetention MechanismSuitability for Glucuronide Metabolites
Reversed-Phase (e.g., C18)Hydrophobic interactionsSuitable, as the core structure of Empagliflozin is hydrophobic.
Mixed-Mode Cation Exchange (MCX)Hydrophobic and cation exchange interactionsHighly effective for capturing the parent drug and potentially its metabolites from plasma.
Hydrophilic-Lipophilic Balanced (HLB)Water-wettable polymer with balanced hydrophobic/hydrophilic propertiesBroad-spectrum retention, can be effective for a range of polar and non-polar analytes.

This table is for illustrative purposes and the optimal sorbent should be determined through experimental validation.

The processing techniques for the analysis of this compound vary depending on the biological matrix.

Plasma: Due to the high protein content of plasma, a protein precipitation step is often employed prior to further extraction. This can be achieved by adding a water-miscible organic solvent such as acetonitrile. Following centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be further purified using SPE or directly analyzed if the initial cleanup is sufficient. Liquid-liquid extraction (LLE) is another viable technique for plasma samples.

Urine: Urine samples generally have a lower protein content than plasma, but can contain a high concentration of salts and other polar waste products. For the analysis of glucuronide metabolites like M468/1, a direct injection following dilution and filtration may be possible for a sufficiently sensitive analytical method like LC-MS/MS. Alternatively, SPE can be used for concentration and cleanup. In some instances, enzymatic hydrolysis using β-glucuronidase is performed to cleave the glucuronide moiety, allowing for the quantification of the aglycone.

Feces: The analysis of fecal samples is more complex due to their solid nature and the presence of a wide variety of undigested material and gut microflora. A typical procedure involves homogenization of the fecal sample in a suitable buffer, followed by extraction with an organic solvent. The resulting extract is then subjected to further cleanup steps, such as SPE, before analysis.

Bile: Bile samples are also complex, containing bile salts and other endogenous compounds that can interfere with analysis. A common approach for bile sample preparation involves protein precipitation followed by SPE to isolate the analytes of interest.

Table 2: Overview of Sample Processing Techniques for Different Biological Matrices

Biological MatrixKey ChallengesCommon Processing Techniques
PlasmaHigh protein contentProtein Precipitation, Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)
UrineHigh salt content, variable pHDilution and Filtration, SPE, Enzymatic Hydrolysis
FecesSolid matrix, high lipid content, presence of gut microbiotaHomogenization, Solvent Extraction, SPE
BileHigh concentration of bile salts and pigmentsProtein Precipitation, SPE

Integration of Orthogonal Analytical Platforms for Robust Metabolite Identification

The unambiguous identification of drug metabolites requires a multi-faceted analytical approach. The integration of orthogonal analytical platforms, which measure different physicochemical properties of the analyte, provides a higher degree of confidence in the structural elucidation of metabolites like M468/1.

A primary and powerful combination for metabolite identification is Liquid Chromatography-Mass Spectrometry (LC-MS) . High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) provides high-resolution separation of the metabolite from the parent drug and other metabolites. The separated components are then introduced into a mass spectrometer, which provides information on the mass-to-charge ratio (m/z) of the intact molecule and its fragments. High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the elemental composition of the metabolite, greatly aiding in its identification.

To further confirm the structure, particularly the site of glucuronidation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed as an orthogonal technique. While less sensitive than MS, NMR provides detailed structural information, including the connectivity of atoms within the molecule. The isolation of a sufficient quantity of the metabolite for NMR analysis can be challenging but provides definitive structural confirmation.

Another orthogonal approach involves the use of different chromatographic separation mechanisms. For example, combining reversed-phase chromatography (based on hydrophobicity) with hydrophilic interaction liquid chromatography (HILIC) can provide different elution profiles for the same set of analytes, aiding in their differentiation and identification.

The synthesis of authentic standards of the potential metabolites is the ultimate confirmation of their identity. By comparing the chromatographic retention time and mass spectral data of the metabolite in the biological sample with that of the synthesized standard, an unequivocal identification can be made.

Table 3: Orthogonal Analytical Platforms for Metabolite Identification

Analytical PlatformInformation ProvidedRole in Identification of M468/1
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Retention time, molecular weight, and fragmentation pattern.Primary tool for detection and tentative identification. HRMS provides elemental composition.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information, including atom connectivity.Confirms the exact position of the glucuronide conjugation.
Orthogonal Chromatography (e.g., RP-HPLC and HILIC)Different separation selectivity.Provides additional confidence in the separation and identification of isomers.
Chemical SynthesisProduction of an authentic reference standard.Definitive confirmation of the metabolite's structure.

Mechanistic Insights into Empagliflozin Metabolite M468/1 Formation and Metabolic Fate

In Vitro Metabolism Studies on M468/1 Biogenesis

In vitro studies are crucial for elucidating the metabolic pathways of a drug in a controlled environment, providing insights into the formation of specific metabolites.

Incubation of Empagliflozin (B1684318) with Microsomal Preparations (e.g., kidney and liver microsomes)

The formation of empagliflozin metabolites has been investigated using microsomal preparations from various tissues, including the liver and kidneys. nih.gov Studies involving the incubation of empagliflozin with hepatic and renal microsomes from mice, rats, and humans have been conducted to understand its metabolic profile. nih.gov One notable finding from these studies was the identification of a hemiacetal metabolite of empagliflozin, designated as M466/2, which was predominantly formed in male mouse kidney microsomes. nih.gov The formation of this metabolite was significantly higher in male mouse kidney microsomes compared to female mouse kidney microsomes and liver microsomes from both sexes. nih.gov

Identification of M468/1 as a Product in Controlled In Vitro Systems

Metabolite M468/1 has been identified as a dihydroxyl metabolite resulting from the oxidation and subsequent ring-opening of the tetrahydrofuran (B95107) moiety of empagliflozin. annexpublishers.com This biotransformation pathway suggests an initial oxidative attack on the tetrahydrofuran ring, leading to an unstable intermediate that rearranges to form M468/1. annexpublishers.com Further studies have detected M468/1 in various biological matrices in preclinical species, including plasma, feces, and bile. annexpublishers.com For instance, in male rats, M468/1 accounted for a small percentage of the radioactive dose in feces and bile. annexpublishers.com

Enzymatic Systems Potentially Implicated in M468/1 Biotransformation

The biotransformation of drugs is primarily mediated by enzymatic systems, with the cytochrome P450 (CYP) superfamily playing a central role.

Consideration of Cytochrome P450 Enzymes (e.g., CYP3A4, 3A5 for other SGLT2 inhibitors)

The cytochrome P450 system is a major player in the metabolism of a vast number of drugs. youtube.comnih.govyoutube.com Specifically, CYP3A4 is known to be involved in the metabolism of many xenobiotics. nih.gov While the primary metabolic pathway for empagliflozin in humans is glucuronidation, oxidation represents a minor pathway. nih.gov For other SGLT2 inhibitors, such as ertugliflozin, oxidation by CYP3A4 and CYP3A5 has been shown to be a minor metabolic route. scielo.br Although direct evidence specifically linking CYP3A4/5 to the formation of M468/1 is not extensively detailed in the provided results, the oxidative nature of this metabolite's formation strongly suggests the involvement of CYP enzymes. annexpublishers.com Studies on empagliflozin's effect on hepatic cytochrome P450 proteins have shown alterations in the gene expression of several CYP enzymes, including Cyp2e1 and Cyp4a, in response to empagliflozin administration in a prediabetic rat model. nih.gov

Exploration of Other Oxidative Enzyme Systems

Beyond the well-known cytochrome P450 system, other oxidative enzyme systems can contribute to drug metabolism. Empagliflozin has been shown to alleviate excessive oxidative stress by influencing the levels of antioxidant enzymes. nih.gov Specifically, it can reduce the expression of NOX4, a major isoform of NAD(P)H oxidase in cardiomyocytes, which is a significant source of reactive oxygen species (ROS). nih.gov Furthermore, empagliflozin has been reported to reduce mitochondrial oxidative stress. frontiersin.org While these findings primarily relate to the pharmacodynamic effects of empagliflozin, they highlight the drug's interaction with various oxidative systems within the body, which could potentially play a role in its metabolism.

In Silico Approaches for Predicting M468/1 Properties and Transformations

In silico, or computational, methods are increasingly used to predict the metabolic fate and potential toxicities of drug metabolites. These approaches offer a valuable tool for early-stage assessment.

Recent studies have utilized in silico tools to evaluate the toxicological profiles of SGLT2 inhibitor metabolites. scielo.brresearchgate.netscielo.br These computational models can predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity. scielo.br For instance, one in silico study assessed the toxicity of several empagliflozin metabolites, although the specific results for M468/1 were not explicitly detailed in the provided search snippets. scielo.brresearchgate.netscielo.br

Computational Analysis for Metabolite Characterization

In silico fragmentation analysis is a cornerstone of computational metabolite characterization. This technique simulates the fragmentation of a molecule, such as a drug metabolite, within a mass spectrometer. By predicting the mass-to-charge (m/z) ratios of the resulting fragment ions, scientists can compare these theoretical data with the experimental tandem mass spectrometry (MS/MS) data of the suspected metabolite. A close match between the predicted and observed fragmentation patterns provides strong evidence for the proposed chemical structure.

Several software tools are available for in silico fragmentation, including MetFrag, CFM-ID (Competitive Fragmentation Modeling-ID), and others. nih.gov These programs utilize various algorithms, from combinatorial approaches to machine learning models trained on vast spectral libraries, to predict fragmentation. For a metabolite like M468/1, the process would involve inputting its proposed dihydroxyl structure into one of these tools. The software would then generate a theoretical MS/MS spectrum, which would be compared against the experimental spectrum obtained from a biological sample containing the metabolite.

Table 1: Theoretical Application of In Silico Fragmentation for M468/1 Characterization

Computational StepDescriptionExpected Outcome for M468/1
Candidate Structure Input The proposed chemical structure of the dihydroxyl metabolite M468/1 is entered into the software.A digital representation of the M468/1 molecule is created for analysis.
Fragmentation Prediction The software applies its fragmentation algorithm to predict the stable fragment ions that would form from M468/1 in a mass spectrometer.A list of predicted m/z values for fragment ions is generated.
Spectral Comparison The predicted fragmentation pattern is compared against the experimentally measured MS/MS spectrum of the putative M468/1.A similarity score or visual alignment indicates the likelihood of a correct structural assignment.
Structure Confirmation A high degree of similarity between the in silico and experimental spectra supports the proposed dihydroxyl structure of M468/1.Increased confidence in the structural identification of the metabolite.

It is important to note that the accuracy of these predictions is dependent on the quality of the algorithm and the comprehensiveness of the underlying databases.

Predictive Modeling of Metabolic Pathways Involving M468/1

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.govfrontiersin.orgnih.gov These models integrate physicochemical properties of the drug with physiological information of the organism (e.g., blood flow rates, organ volumes, enzyme concentrations) to predict the concentration-time profiles of the parent drug and its metabolites in various tissues.

In the context of M468/1, a PBPK model for empagliflozin could theoretically be extended to include the formation and elimination of this dihydroxyl metabolite. This would involve incorporating the specific enzymatic reactions responsible for its formation (likely cytochrome P450-mediated oxidation) and any subsequent metabolic steps it might undergo. Such a model could predict the fraction of the empagliflozin dose that is converted to M468/1 and its subsequent clearance from the body.

Another facet of predictive modeling involves the use of software designed to predict the metabolic fate of a compound based on its chemical structure. Tools such as BioTransformer and Meteor Nexus employ knowledge-based systems and machine learning algorithms to identify potential sites of metabolism on a molecule and predict the resulting metabolites. These tools could be used to corroborate the known formation of M468/1 and to predict any further metabolism it might undergo.

Table 2: Theoretical Predictive Modeling of Metabolic Pathways for M468/1

Modeling ApproachDescriptionPotential Application to M468/1
PBPK Modeling A mathematical model that simulates the ADME of a drug in the body.Prediction of the concentration-time profile of M468/1 in different tissues and its contribution to the overall clearance of empagliflozin.
Metabolic Fate Prediction Software Utilizes algorithms to predict the metabolic transformations a molecule is likely to undergo.Identification of the enzymes responsible for the formation of M468/1 and prediction of any further downstream metabolites.
Network Pharmacology Analyzes the interactions between drugs, targets, and pathways. nih.govAlthough less specific to a single metabolite, it could provide a broader context of the pathways affected by empagliflozin and its metabolites.

The insights gained from these predictive models, even if theoretical at this stage for M468/1, are invaluable for a holistic understanding of a drug's behavior in the body. They can guide further in vitro and in vivo studies to confirm the predicted pathways and to assess the potential pharmacological or toxicological relevance of metabolites.

Research Outlook and Future Directions for Empagliflozin Metabolite M468/1 Studies

Development of Enhanced Analytical Methodologies

A fundamental challenge in studying minor metabolites like M468/1 is their low systemic concentrations, which often fall below the detection limits of standard analytical methods. Overcoming this requires the development of more sophisticated and sensitive analytical techniques.

Strategies for Improved Sensitivity and Specificity of M468/1 Detection

To accurately quantify M468/1 in biological matrices, a combination of advanced chromatographic separation and detection technologies is paramount. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are standard for separating metabolites. ijamscr.commathewsopenaccess.com For enhanced sensitivity and specificity, coupling these with tandem mass spectrometry (MS/MS) is the state-of-the-art approach. ijamscr.com Future strategies would focus on optimizing MS/MS parameters, including sophisticated scan functions like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), to filter out background noise and selectively detect the M468/1 molecule, even at picogram levels. The development of immunoassays specific to M468/1 could also offer a highly sensitive and specific alternative for its detection.

High-Throughput Approaches for Metabolite Profiling

To efficiently screen for M468/1 across numerous samples from preclinical and clinical studies, high-throughput methodologies are essential. The use of automated sample preparation systems can significantly increase the speed of analysis. Furthermore, advanced data processing software that can rapidly identify and quantify target metabolites from complex datasets is crucial. The application of metabolomics platforms, which can simultaneously measure hundreds to thousands of metabolites, could be instrumental in placing the detection of M468/1 within a broader context of metabolic changes induced by empagliflozin (B1684318). ahajournals.org

Comprehensive Elucidation of the M468/1 Metabolic Network

Understanding the formation and fate of M468/1 is key to comprehending its potential physiological impact. This involves identifying the enzymes responsible for its creation and its relationship with other empagliflozin metabolites.

Investigation of Potential Interconversion Pathways with Other Empagliflozin Metabolites

The metabolic pathway of empagliflozin is dominated by glucuronidation, leading to the formation of 2-O-, 3-O-, and 6-O-glucuronides. drugbank.commdpi.com It is plausible that M468/1 could be an intermediate or a further metabolite of these major conjugates. Future research should employ radiolabeled empagliflozin ([14C]-empagliflozin) in in vitro systems, such as human liver microsomes and hepatocytes, to trace the metabolic fate of the parent drug and identify all resulting metabolites, including M468/1. nih.gov By analyzing the time course of the appearance and disappearance of different metabolites, potential interconversion pathways can be mapped out.

Detailed Mapping of the Enzymes Responsible for Each Step of M468/1 Formation

The primary enzymes involved in empagliflozin metabolism are the uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A3, UGT1A8, UGT1A9, and UGT2B7. mdpi.com If M468/1 is a glucuronide conjugate, studies with a panel of recombinant human UGT enzymes could pinpoint the specific isoforms responsible for its formation. If M468/1 is a product of oxidative metabolism, then cytochrome P450 (CYP) enzymes would be investigated. Experiments using specific chemical inhibitors or antibodies against various UGT and CYP isoforms in human liver microsomes would be necessary to delineate the precise enzymatic pathways leading to M468/1.

Exploration of the Significance of Minor Metabolites in Drug Disposition

While minor metabolites are present at low concentrations, they can sometimes have significant pharmacological or toxicological activity. Therefore, a thorough investigation into the disposition and potential effects of M468/1 is warranted. The study of minor metabolites is a regulatory expectation to ensure a complete understanding of a drug's safety profile. researchgate.net The significance of M468/1 would be evaluated by determining its concentration in various tissues, its potential to inhibit or induce drug-metabolizing enzymes and transporters, and its off-target activity. This comprehensive assessment is crucial for a complete understanding of the disposition and safety of empagliflozin.

Methodologies for Assessing the Cumulative Contribution of Minor Metabolites

The assessment of the cumulative contribution of minor metabolites like M468/1 is a critical aspect of drug development, ensuring a comprehensive understanding of a drug's disposition. While major metabolites, typically defined as those accounting for more than 10% of the total drug-related material in circulation, receive significant attention, the collective impact of numerous minor metabolites is also a subject of scientific scrutiny.

Several methodologies are employed to evaluate the presence and contribution of these less abundant metabolic products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for the separation, identification, and quantification of drug metabolites in biological matrices such as plasma, urine, and feces. For empagliflozin and its metabolites, including M468/1, analytical methods often utilize UPLC® (Ultra-Performance Liquid Chromatography) for enhanced separation efficiency.

Studies investigating the biotransformation of empagliflozin have identified that it is metabolized to a number of products, with no single metabolite dominating the metabolic profile in human plasma. All observed metabolites are considered minor, each constituting less than 10% of the total drug-related substances.

The formation of M468/1 is understood to occur through an oxidative pathway. Specifically, it is a dihydroxyl metabolite that results from the oxidation and subsequent opening of the tetrahydrofuran (B95107) ring of the parent empagliflozin molecule. This biotransformation highlights one of the metabolic routes for empagliflozin. Furthermore, a glucose conjugate of M468/1, identified as M630/1, has also been detected, indicating further metabolic processing.

The following table summarizes the known information regarding the formation of Empagliflozin metabolite M468/1:

AttributeDescription
Parent Compound Empagliflozin
Metabolite Name M468/1
Metabolic Pathway Oxidation and ring-opening of the tetrahydrofuran moiety
Resulting Structure Dihydroxyl metabolite
Further Metabolism Can be conjugated with glucose to form metabolite M630/1
Relative Abundance Minor metabolite (<10% of total drug-related material in human plasma)

Theoretical Implications of Low-Abundance Metabolites in Systemic Exposure Models

While individual minor metabolites may be present at very low concentrations, their collective presence can be significant. Systemic exposure models in modern pharmacokinetics aim to provide a holistic view of a drug's journey through the body, and this includes accounting for all metabolic pathways, even those leading to low-abundance products.

The theoretical importance of including minor metabolites like M468/1 in these models rests on several principles:

Potential for Bioactivity: Even at low concentrations, a metabolite could possess significant pharmacological or toxicological activity. Therefore, understanding the complete metabolic profile is crucial for a thorough safety and efficacy assessment.

Tissue-Specific Accumulation: Minor metabolites in plasma may accumulate to higher concentrations in specific tissues, where they could exert localized effects. Systemic exposure models that incorporate tissue distribution can help to predict such occurrences.

Drug-Drug Interactions: Minor metabolic pathways can become major routes of elimination if the primary metabolic pathways are inhibited by co-administered drugs. This can lead to an increased formation and accumulation of otherwise minor metabolites, with potential clinical consequences.

Understanding Inter-Individual Variability: Differences in the expression and activity of metabolic enzymes among individuals can lead to variations in the metabolic profile of a drug, including the relative abundance of minor metabolites. Studying these variations can help to explain inter-individual differences in drug response.

Q & A

Q. How does the excretion profile of M468/1 vary across preclinical species?

  • Key Findings : In mice, M468/1 accounts for 0.7% (urine) and 0.9% (feces) of total excreted metabolites, while in rats, it constitutes 0.6% (urine) and 1.0% (feces). Dogs show minimal biliary excretion (0.3%) . These interspecies differences highlight the need for species-specific pharmacokinetic models when extrapolating human clearance rates.

Advanced Research Questions

Q. How should researchers design experiments to quantify M468/1 in pharmacokinetic studies while ensuring metabolic stability?

  • Experimental Design :
  • Sample Preparation : Use liquid-liquid extraction with methanol/water solvents to isolate M468/1 from plasma or serum, avoiding enzymatic degradation (e.g., protease XIV, which may interfere with parent drug activity) .
  • Matrix Selection : Include species-specific matrices (e.g., human plasma vs. rodent serum) due to variability in protein binding and metabolite stability .
  • Stress Testing : Expose samples to acidic/alkaline, thermal, and UV conditions to validate method robustness under degradation scenarios .

Q. What strategies resolve co-elution issues during chromatographic separation of M468/1 from structurally similar metabolites?

  • Optimization Steps :
  • Column Selection : Use a Synergi 2.5 Fusion-RP 100Å column with gradient elution (methanol:water, 0.1% formic acid) to enhance resolution .
  • Mass Spectrometry Parameters : Apply selective reaction monitoring (SRM) transitions specific to M468/1 (e.g., m/z 485.1 → 169.1) to distinguish it from co-eluting metabolites like M482/1 or M478/1 .
  • Peak Purity Analysis : Validate via photodiode array (PDA) detection or orthogonal HPTLC-MS to confirm absence of overlapping degradants .

Q. How can stability-indicating methods for M468/1 be validated under stress conditions?

  • Protocol :
  • Forced Degradation : Treat M468/1 with 0.1N HCl (acidic), 0.1N NaOH (alkaline), and UV light (254 nm) for 24–48 hours. Monitor degradation products via UPLC-MS/MS to ensure ≥90% parent compound recovery .
  • Specificity Testing : Spiked biological samples should show no interference from Empagliflozin or other metabolites (e.g., M482/2) at the retention time of M468/1 .

Q. What considerations are critical when extrapolating preclinical M468/1 data to human metabolic pathways?

  • Key Factors :
  • Species-Specific Metabolism : Mice exhibit higher fecal excretion of M468/1 (16.2% total) compared to humans, necessitating allometric scaling adjusted for hepatic/renal clearance differences .
  • Enzyme Activity : Account for interspecies variability in cytochrome P450 isoforms (e.g., CYP3A4 in humans vs. CYP3A1 in rats) that may influence M468/1 formation rates .

Q. How should discrepancies in M468/1 quantification data across studies be analyzed?

  • Resolution Framework :
  • Data Triangulation : Compare results from orthogonal methods (e.g., UPLC-MS/MS vs. HPTLC-MS) to identify systematic biases .
  • Confounding Variables : Assess differences in sample storage (e.g., freeze-thaw cycles), extraction efficiency, or ionization suppression in mass spectrometry .
  • Statistical Harmonization : Apply meta-regression to adjust for variability in detection limits or calibration standards across laboratories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.